2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)
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Overview
Description
2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione is a complex organic compound that features a bromine atom, a chlorophenyl group, and a cyclohexyl group attached to a naphthalenedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione typically involves multiple steps, starting with the preparation of the naphthalenedione core, followed by the introduction of the bromine and chlorophenyl groups. Common synthetic routes include:
Cyclohexylation: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorophenylation: The chlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a chlorophenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthalenedione derivatives.
Scientific Research Applications
2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,4-naphthoquinone: Similar naphthalenedione core but lacks the cyclohexyl and chlorophenyl groups.
4-Chloro-1,2-naphthoquinone: Contains a chlorophenyl group but lacks the bromine and cyclohexyl groups.
Uniqueness
2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione is unique due to the combination of its bromine, chlorophenyl, and cyclohexyl groups, which confer distinct chemical and biological properties.
Biological Activity
2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione, also referred to as the major compound in various studies, is a derivative of naphthoquinone that has garnered attention for its potential biological activities. This compound is particularly noted for its role as an intermediate in the synthesis of Atovaquone, a well-known antimalarial drug. This article delves into the biological activities associated with this compound, including its antibacterial, anticancer, and anti-inflammatory properties.
- Chemical Formula : C18H18BrClO2
- Molecular Weight : 371.69 g/mol
- IUPAC Name : 2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione
Antimicrobial Activity
Research has indicated that derivatives of naphthoquinones exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. faecalis | 40 µg/mL |
P. aeruginosa | 50 µg/mL |
S. typhi | 30 µg/mL |
K. pneumoniae | 45 µg/mL |
These results suggest that the compound may serve as a promising candidate for developing new antibiotics against resistant bacterial strains .
Anticancer Activity
The cytotoxic effects of 2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione have been evaluated in various cancer cell lines. Notably, studies have demonstrated that this compound can inhibit the proliferation of cancer cells through apoptosis induction.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 225 |
HeLa | 200 |
The mechanism of action appears to involve the disruption of mitochondrial function and subsequent activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have reported a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with this compound.
Cytokine | Inhibition (%) |
---|---|
IL-6 | 89 |
TNF-alpha | 78 |
These findings suggest that the compound may be beneficial in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study explored the effectiveness of various naphthoquinone derivatives against drug-resistant bacteria. The results indicated that compounds similar to 2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione exhibited superior activity compared to conventional antibiotics.
- Cytotoxicity in Cancer Cells : In a recent publication, researchers investigated the cytotoxic effects of this compound on breast cancer cell lines. The study concluded that it could significantly reduce cell viability and induce apoptosis through mitochondrial pathways.
Properties
Molecular Formula |
C22H18BrClO2 |
---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
2-bromo-3-[4-(4-chlorophenyl)cyclohexyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H18BrClO2/c23-20-19(21(25)17-3-1-2-4-18(17)22(20)26)15-7-5-13(6-8-15)14-9-11-16(24)12-10-14/h1-4,9-13,15H,5-8H2 |
InChI Key |
COKLPKHAZACZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Br |
Origin of Product |
United States |
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